
2-Chloro-6-mercaptobenzoic acid
Overview
Description
2-Chloro-6-mercaptobenzoic acid is an organic compound with the molecular formula C₇H₅ClO₂S. It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the second position and a mercapto (thiol) group at the sixth position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-6-mercaptobenzoic acid typically involves the use of 2,6-dichlorobenzonitrile as a starting material. The synthetic route includes two main steps: sulfo-reaction and hydrolysis . In the first step, 2,6-dichlorobenzonitrile undergoes a sulfo-reaction to introduce the mercapto group. This is followed by hydrolysis to convert the nitrile group into a carboxylic acid group, resulting in the formation of this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of solvents and reagents that are cost-effective and environmentally friendly. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-mercaptobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Agricultural Applications
Herbicide Synthesis
The primary application of 2-chloro-6-mercaptobenzoic acid is as an intermediate in the synthesis of pyrithiobac-sodium, a broad-spectrum herbicide developed for controlling specific weed populations without harming crops. Pyrithiobac-sodium acts as an acetolactate synthase inhibitor, disrupting amino acid biosynthesis in target plants. This herbicide is effective against both annual and perennial grasses and broadleaf weeds .
Table 1: Herbicides Derived from this compound
Herbicide Name | Active Ingredient | Mode of Action | Target Weeds |
---|---|---|---|
Pyrithiobac-sodium | This compound | Inhibits acetolactate synthase | Grasses, broadleaf weeds |
The mercapto group in this compound enhances its biological activity by facilitating biochemical interactions within plant systems, which is crucial for its efficacy as a herbicide .
Pharmaceutical Applications
Potential Antitumor Activity
Research indicates that compounds derived from mercaptobenzoic acids may exhibit antitumor properties. For instance, derivatives of 2-mercaptobenzoxazole have shown promise in inhibiting tumor growth in experimental models, suggesting that similar derivatives of this compound could be explored for their cytotoxic effects against cancer cells .
Case Study: Cytotoxic Activity
In studies involving various mercapto-substituted compounds, including those based on benzoic acid derivatives, significant inhibition of tumor growth was observed. The compounds were tested on Ehrlich Ascites carcinoma cells, demonstrating their potential as cytostatic agents .
Material Science Applications
Beyond agriculture and pharmaceuticals, this compound may find applications in materials science due to its reactive thiol group. Thiols are known to participate in various polymerization reactions and can be utilized in the synthesis of novel materials, including polymers with specific functionalities.
Mechanism of Action
The mechanism of action of 2-Chloro-6-mercaptobenzoic acid involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-mercaptobenzoic acid
- 2-Chloro-5-mercaptobenzoic acid
- 2-Chloro-3-mercaptobenzoic acid
Uniqueness
2-Chloro-6-mercaptobenzoic acid is unique due to the specific positioning of the chlorine and mercapto groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its isomers. The position of the functional groups influences the compound’s ability to participate in specific chemical reactions and interact with biological targets .
Biological Activity
2-Chloro-6-mercaptobenzoic acid (C₇H₅ClO₂S) is an aromatic compound notable for its role as an intermediate in the synthesis of various agrochemicals, particularly herbicides. This compound features a chlorine atom at the second position and a thiol group at the sixth position of the benzoic acid structure. Its unique chemical properties contribute to its biological activity, especially in agricultural applications.
Synthesis
The synthesis of this compound typically involves a two-step process:
- Thio-Reaction : The precursor, 2,6-dichlorobenzonitrile, is reacted with sodium sulfide in a solvent to introduce the mercapto group.
- Hydrolysis Reaction : The nitrile functional group is hydrolyzed to form the carboxylic acid.
This method has been highlighted for its high yield and low environmental impact, making it suitable for industrial applications .
Herbicidal Properties
This compound is primarily recognized for its role as an intermediate in the production of pyrithiobac-sodium, a broad-spectrum herbicide. This herbicide targets specific weeds while minimizing damage to crops. The mercapto group enhances its biological efficacy by participating in biochemical interactions within plant systems, effectively inhibiting enzymes involved in plant growth and controlling weed proliferation .
Antifungal Activity
Recent studies have suggested that derivatives of this compound exhibit antifungal properties. For instance, certain derivatives have shown significant inhibition against fungal acetohydroxyacid synthase (AHAS), which is crucial for fungal growth . The observed antifungal activity correlates with the inhibition of AHAS, indicating potential applications in managing fungal diseases in crops .
Table 1: Summary of Biological Activities
Research Findings
- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in plant metabolism, which is critical for its herbicidal action. This inhibition helps manage weed populations effectively without harming crop yields .
- Synergistic Effects : Interaction studies suggest that when combined with other herbicides or agricultural chemicals, this compound may enhance overall efficacy through synergistic effects, improving weed control measures .
- Toxicity and Safety : While exhibiting biological activity, it is essential to assess the safety and toxicity profiles of this compound. Current research indicates moderate toxicity levels; however, further studies are required to fully understand its environmental impact .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-6-mercaptobenzoic acid, and what are their key experimental parameters?
- Answer : A common method involves reacting 6-chloro-2-[ethoxy(thiocarbonyl)thio]benzoic acid with sodium hydroxide in CO₂ solvent under reflux, followed by extraction with ethyl acetate and drying with MgSO₄ . Another route uses thiolation reactions, yielding the compound as a key intermediate for herbicides like Pyrithiobac sodium. Reaction optimization often requires monitoring temperature (room temperature to reflux) and solvent selection to avoid hydrolysis of the thiol group .
Q. How is this compound characterized to confirm structural integrity and purity?
- Answer : Key techniques include:
- Melting point analysis (reported mp: 28.5°C ).
- Spectroscopy : NMR for functional group verification and LC-MS/HPLC for purity assessment.
- Elemental analysis (molecular formula: C₇H₅ClO₂S; monoisotopic mass: 187.97 ).
- Solubility profiling in organic solvents (e.g., ethyl acetate, chloroform) to ensure consistency with literature .
Q. What safety protocols are critical when handling this compound in the lab?
- Answer : Mandatory precautions include:
- Use of PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Proper ventilation to avoid inhalation of vapors.
- Segregation of waste for professional disposal, as thiol-containing compounds may generate hazardous byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields (e.g., yields >100%) for this compound?
- Answer : Anomalies like a 106% yield may arise from:
- Incomplete drying : Residual solvents increasing measured mass.
- Impurities : Co-elution of byproducts during purification.
- Calculation errors : Incorrect molar ratios or reagent purity assumptions.
Methodological solutions include gravimetric analysis post-drying, TLC/HPLC to detect impurities, and triple-checking stoichiometric inputs .
Q. What strategies are effective for stabilizing this compound during storage and reactions?
- Answer : The thiol group is prone to oxidation. Stabilization methods include:
- Inert atmosphere storage (N₂ or Ar) to prevent disulfide formation.
- Addition of antioxidants (e.g., BHT) in solvent systems.
- Low-temperature storage (<4°C) to slow degradation kinetics .
Q. How can computational tools assist in designing derivatives of this compound for enhanced bioactivity?
- Answer : Computational approaches include:
- Molecular docking : To predict binding affinities with target enzymes (e.g., herbicide targets).
- QSAR modeling : Correlating substituent effects (e.g., chloro, thiol) with bioactivity.
- DFT calculations : Optimizing electron distribution for reactivity tuning.
Experimental validation via crystallography (using software like SHELX ) or spectroscopic analysis is critical for confirmation.
Q. What methodologies are recommended for analyzing degradation products of this compound under environmental conditions?
- Answer : Accelerated degradation studies using:
- Photolysis : UV-Vis exposure to simulate sunlight-driven breakdown.
- Hydrolysis : pH-varied aqueous systems to identify hydrolytic pathways.
- Mass spectrometry : To detect disulfide dimers or oxidized sulfonic acid derivatives .
Q. Methodological Notes
- Data Validation : Cross-reference experimental results with open-access databases like the Open Reaction Database (ORD) for reaction reproducibility .
- Instrumentation : Use high-resolution mass spectrometry (HRMS) for accurate mass confirmation, particularly for isotopic clusters involving Cl and S .
Properties
IUPAC Name |
2-chloro-6-sulfanylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2S/c8-4-2-1-3-5(11)6(4)7(9)10/h1-3,11H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKPOJRMYFQSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560274 | |
Record name | 2-Chloro-6-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20324-51-0 | |
Record name | 2-Chloro-6-sulfanylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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